molecular formula C8H16ClNO2 B1389831 2-Pyrrolidin-1-YL-butyric acid hydrochloride CAS No. 1219237-63-4

2-Pyrrolidin-1-YL-butyric acid hydrochloride

Cat. No.: B1389831
CAS No.: 1219237-63-4
M. Wt: 193.67 g/mol
InChI Key: POIDTVYBIYAITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidin-1-yl-butyric acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of butyric acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in biochemical and pharmaceutical research due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-Pyrrolidin-1-YL-butyric acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules . These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and contextFor example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may occur at very high doses, including cell death or tissue damage . It is essential to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it may enhance or inhibit the activity of enzymes involved in energy production, leading to changes in cellular metabolism and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as it may accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-butyric acid hydrochloride typically involves the reaction of butyric acid with pyrrolidine in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to maintain optimal reaction conditions. The process may also include purification steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-yl-butyric acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Pyrrolidin-1-yl-butyric acid hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: The compound is utilized in the development of new pharmaceuticals and biochemicals.

Comparison with Similar Compounds

  • Pyrrolidine

  • N-Butylpyrrolidine

  • 3-Pyrrolidin-1-yl-butyric acid

Properties

IUPAC Name

2-pyrrolidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-7(8(10)11)9-5-3-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIDTVYBIYAITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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